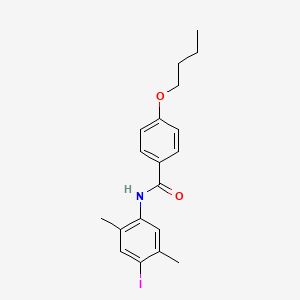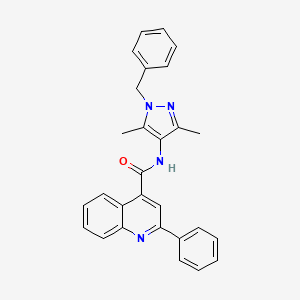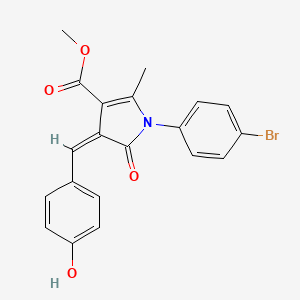![molecular formula C16H17N3O5S2 B4614369 1-[(4-nitrophenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4614369.png)
1-[(4-nitrophenyl)acetyl]-4-(2-thienylsulfonyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves connection reactions of piperazine with different substituents. For example, Wu Qi (2014) describes the design and synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, showcasing the variety of methods available for synthesizing complex piperazine compounds (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques. N. G. Deniz & C. Ibiş (2009) provided crystallographic data on a related piperazine compound, highlighting the typical structural features these compounds possess, such as chair conformation of the piperazine ring (N. G. Deniz & C. Ibiş, 2009).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of piperazine derivatives, such as crystal structure and thermal stability, have been the subject of various studies. S. Awasthi et al. (2014) detailed the crystallographic and thermal properties of a synthesized piperazine compound, shedding light on the stability and structural integrity of these types of molecules (S. Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are significantly influenced by their molecular structure. Research, such as that conducted by N. Desai et al. (2017), explores the synthesis and characterization of piperazine-based compounds, providing insights into their reactivity and potential chemical applications (N. Desai et al., 2017).
Applications De Recherche Scientifique
Antibacterial Activities
Piperazine derivatives have been explored for their antibacterial properties. For instance, novel piperazine derivatives with thiadiazol sulfonyl groups have shown promising antibacterial activities against a range of pathogens. These compounds, designed and synthesized for their potential use as antibacterial agents, highlight the versatility of piperazine scaffolds in drug discovery (Wu Qi, 2014).
Chelating Agents
The sulfomethylation of piperazine and polyazamacrocycles introduces methanesulfonate groups, leading to compounds with potential applications as chelating agents. These compounds can be further modified to create mono- and diacetate, phosphonate, and phosphinate derivatives, offering a versatile approach to designing new chelating agents for medical and industrial uses (J van Westrenen & A D Sherry, 1992).
Enzyme Inhibition
Research on piperazine sulfonamides has identified compounds with activity against Plasmodium falciparum, indicating potential applications in antiplasmodial or antimalarial therapy. The structure-activity relationship studies of these compounds can provide valuable insights for the development of new treatments for malaria (D. Martyn et al., 2010).
Pharmaceutical Intermediates
Piperazine derivatives serve as key intermediates in the synthesis of various pharmaceuticals. Their modifications and interactions with other chemical groups can lead to compounds with significant therapeutic potential, including antidepressants and antipsychotics. For example, the synthesis and evaluation of piperazine-based compounds for their binding affinities and enzyme inhibitory activities underscore their importance in drug development processes (Mette G. Hvenegaard et al., 2012).
Receptor Agonists and Antagonists
Piperazines have been found to act as ligands for various receptors, indicating their potential application in developing drugs targeting specific receptor pathways. Studies on substituted piperazines as ligands for melanocortin receptors, for instance, show the potential of piperazine derivatives in modulating receptor activities, which could be useful in treating a variety of conditions, including obesity, erectile dysfunction, and inflammatory diseases (F. Mutulis et al., 2004).
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c20-15(12-13-3-5-14(6-4-13)19(21)22)17-7-9-18(10-8-17)26(23,24)16-2-1-11-25-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUMFLUFLFMBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)
![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)
![2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4614301.png)
![4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4614312.png)
![4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614319.png)
![5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B4614325.png)
![ethyl 5-(4-chlorophenyl)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4614333.png)
![methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4614349.png)
![4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4614364.png)


![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4614388.png)
![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4614389.png)